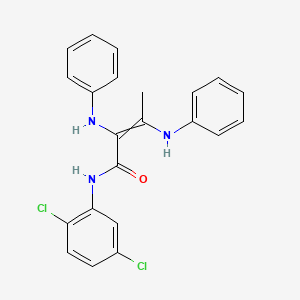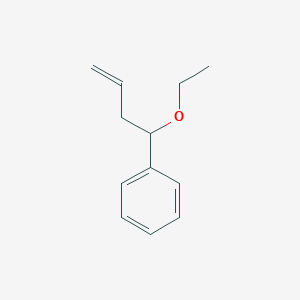
Benzene, (1-ethoxy-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1-ethoxy-3-butenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1-ethoxy-3-butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-ethoxy-3-butenyl)- can be achieved through several methods. One common approach involves the alkylation of benzene with 1-ethoxy-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, (1-ethoxy-3-butenyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions where the benzene ring is substituted by electrophiles such as halogens, nitro groups, or sulfonic acid groups.
Oxidation: The ethoxy and butenyl groups can be oxidized under specific conditions to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts to yield saturated derivatives.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide or fuming sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Halogenated Derivatives: Chlorobenzene, bromobenzene.
Nitro Derivatives: Nitrobenzene.
Sulfonated Derivatives: Benzene sulfonic acid.
Oxidized Products: Benzaldehyde, benzoic acid.
Reduced Products: Ethylbenzene, butylbenzene.
Applications De Recherche Scientifique
Chemistry: Benzene, (1-ethoxy-3-butenyl)- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on cellular processes and enzyme activities.
Industry: In the industrial sector, Benzene, (1-ethoxy-3-butenyl)- is utilized in the production of specialty chemicals, fragrances, and materials with specific aromatic properties.
Mécanisme D'action
The mechanism of action of Benzene, (1-ethoxy-3-butenyl)- primarily involves its interaction with electrophiles and nucleophiles. The benzene ring, being electron-rich, readily undergoes electrophilic aromatic substitution reactions. The ethoxy and butenyl groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that interact with aromatic hydrocarbons. The pathways involved may include metabolic processes that modify the ethoxy and butenyl groups, leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Benzene, 3-butenyl-: Similar structure but lacks the ethoxy group.
Benzene, 1-ethoxy-3-methoxy-: Contains an additional methoxy group.
Benzene, 1-butynyl-: Contains a butynyl group instead of a butenyl group.
Uniqueness: Benzene, (1-ethoxy-3-butenyl)- is unique due to the presence of both ethoxy and butenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
54703-48-9 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-ethoxybut-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-8-12(13-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
Clé InChI |
SIZWGEZSKFOIIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
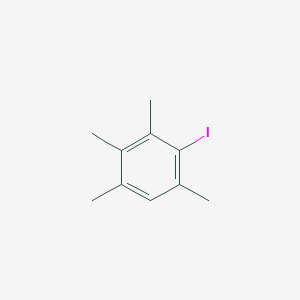
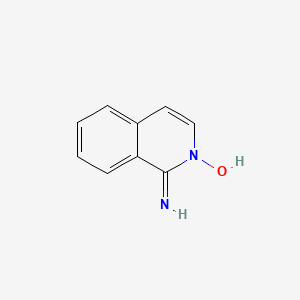

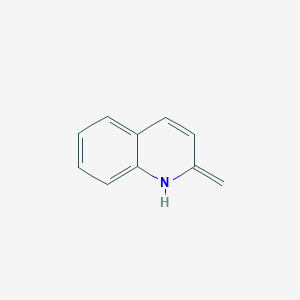
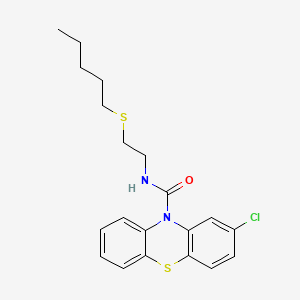


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)
![Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14631241.png)

![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
